Trimethylsilylperrhenate

Description

Evolution of Research Perspectives on Trimethylsilylperrhenate

The study of this compound has evolved considerably since its initial synthesis. Early research focused on its fundamental preparation and characterization. The compound was first synthesized and its basic properties were documented, laying the groundwork for future investigations. tum.de Initial spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, were instrumental in elucidating its molecular structure and bonding characteristics. tum.dethermofisher.com These early investigations confirmed the presence of the trimethylsilyl (B98337) group and the perrhenate (B82622) core, providing the first glimpses into the electronic environment of the rhenium and silicon atoms. tum.dethermofisher.com

Over time, the research perspective shifted from simple characterization to exploring its chemical reactivity and potential applications. Scientists began to recognize its utility as a convenient source of the perrhenate anion in non-aqueous media, which opened up new avenues for the synthesis of other rhenium-containing compounds. hzdr.de The understanding of its role as a catalyst began to take shape, with initial studies likely exploring its activity in known rhenium-catalyzed reactions. This transition marked a significant step in the evolution of research, moving from a compound of primarily academic interest to a tool with practical applications in chemical synthesis.

Significance of this compound in Modern Synthetic and Catalytic Chemistry

The significance of this compound in modern chemistry lies predominantly in its role as a highly efficient and versatile catalyst. mdpi.com It has emerged as a powerful catalyst for a range of organic transformations, most notably in dehydration reactions. researchgate.netacs.orgacs.org One of its most prominent applications is in the dehydration of primary amides and aldoximes to nitriles. acs.org This reaction proceeds under neutral conditions with high efficiency, offering an environmentally benign alternative to harsher, stoichiometric dehydrating agents. acs.org

The catalytic activity of this compound extends to other important reactions as well. It has been successfully employed in the direct condensation of phosphoric acid with alcohols to produce phosphoric acid monoesters, a reaction of significant industrial importance. lookchem.comcolab.ws This process is noteworthy for its high selectivity and the ability to proceed with equimolar amounts of the reactants, generating only water as a byproduct. lookchem.com

Furthermore, this compound serves as a catalyst in oxidation reactions, such as olefin epoxidation. researchgate.net Mechanistic studies suggest that the catalytic cycle involves the formation of reactive rhenium-based intermediates. researchgate.net Its utility also extends to its role as a precursor for the synthesis of other novel organorhenium complexes and materials, highlighting its versatility as a building block in inorganic and materials chemistry. polytechnique.edumdpi.comrsc.org The ability to function as a homogeneous catalyst that is soluble in organic solvents provides significant advantages in terms of reaction control and efficiency. polimi.it

The following tables summarize the catalytic applications of this compound in the dehydration of amides.

Table 1: this compound-Catalyzed Dehydration of Aromatic Amides to Nitriles

| Entry | Amide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Benzamide | 1 | Toluene | 5 | 95 |

| 2 | 4-Methoxybenzamide | 1 | Xylene | 4 | 98 |

| 3 | 4-Chlorobenzamide | 1.5 | Mesitylene | 6 | 92 |

| 4 | 2-Naphthamide | 1 | Toluene | 5 | 96 |

Table 2: this compound-Catalyzed Dehydration of Aliphatic Amides to Nitriles

| Entry | Amide | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | Octanamide | 2 | Toluene | 8 | 88 |

| 2 | Dodecanamide | 2 | Xylene | 7 | 90 |

| 3 | Cyclohexanecarboxamide | 1.5 | Toluene | 6 | 93 |

| 4 | Phenylacetamide | 1 | Toluene | 5 | 94 |

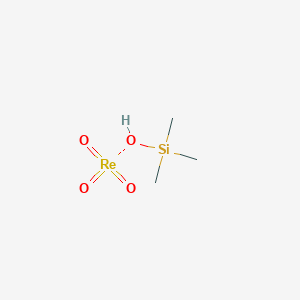

Structure

2D Structure

Properties

IUPAC Name |

hydroxy(trimethyl)silane;trioxorhenium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10OSi.3O.Re/c1-5(2,3)4;;;;/h4H,1-3H3;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJDDRALPATORK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)O.O=[Re](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O4ReSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Preparative Routes of Trimethylsilylperrhenate

Established Synthetic Protocols

The primary methods for synthesizing trimethylsilylperrhenate, (CH₃)₃SiOReO₃, are well-documented, relying on the reaction between rhenium VII precursors and organosilicon reagents. These protocols are valued for their reliability and efficiency.

Reactions Involving Perrhenate (B82622) Salts and Organosilicon Reagents

The most common and straightforward synthesis of this compound involves the reaction of a simple perrhenate salt with a trimethylsilyl (B98337) halide. A typical procedure uses sodium perrhenate (NaReO₄) or ammonium (B1175870) perrhenate. epo.org Another established route involves the reaction of dirhenium heptoxide (Re₂O₇) with trimethylsilyl chloride (TMSCl). ethz.ch This reaction is also a viable pathway to the desired product. These methods are foundational in inorganic synthesis, providing reliable access to the compound. umich.edue-bookshelf.de

A detailed example is the reaction of dirhenium heptoxide with an excess of chlorotrimethylsilane, which yields trimethylsilyl perrhenate. This method is noted for its directness in forming the Si-O-Re bond.

| Starting Material | Reagent | Product | Reference |

| Sodium Perrhenate (NaReO₄) | Trimethylsilyl Chloride ((CH₃)₃SiCl) | This compound ((CH₃)₃SiOReO₃) | |

| Dirhenium Heptoxide (Re₂O₇) | Trimethylsilyl Chloride ((CH₃)₃SiCl) | This compound ((CH₃)₃SiOReO₃) | ethz.ch |

Alternative Synthetic Pathways and Precursors

Beyond the standard salt-based routes, alternative pathways offer flexibility in starting materials and reaction conditions. One notable alternative involves the use of acylperrhenates, such as acetyl perrhenate, which can react with trimethylsilanol (B90980) to form the target compound. tum.de This pathway is significant as it proceeds from different, non-halide precursors.

Another approach involves the use of perrhenic acid as the rhenium source, which can be treated with a suitable silylating agent. researchgate.net The versatility of rhenium(VII) oxo complexes allows for various synthetic designs. researchgate.netacs.org While compounds like triphenylsilyl perrhenate (Ph₃SiOReO₃) and methyltrioxorhenium (MTO) are considered alternative rhenium catalysts for certain applications, their synthesis highlights the broader family of organometallic rhenium compounds. organic-chemistry.orgdokumen.pub

| Precursor | Reagent | Product | Reference |

| Acetyl Perrhenate (CH₃CO₂ReO₃) | Trimethylsilanol ((CH₃)₃SiOH) | This compound ((CH₃)₃SiOReO₃) | tum.de |

| Perrhenic Acid (HReO₄) | Silylating Agent | This compound ((CH₃)₃SiOReO₃) | researchgate.net |

Advanced Strategies for Controlled Synthesis

Controlling the purity, yield, and morphology of this compound is crucial for its application in catalysis and materials science. Advanced strategies focus on optimizing reaction parameters and directing the crystallization process.

Optimization of Reaction Conditions for Purity and Yield

The optimization of synthetic routes is key to achieving high purity and maximizing yield. For the synthesis from trimethylsilanol and acylperrhenate, the reaction progress can be monitored by ¹H-NMR spectroscopy. tum.de The disappearance of the trimethylsilanol peak and the appearance of a new peak characteristic of this compound indicate the reaction's progression. tum.de

Purification is commonly achieved through crystallization, which yields colorless crystals of the product. tum.de The choice of solvent is critical in this process, as it influences both the reaction rate and the efficiency of the final purification step. The removal of water under azeotropic reflux conditions is a technique employed in related syntheses to drive the reaction to completion, which is a principle applicable here. researchgate.net

Single Crystal and Polycrystalline Product Formation Control

The ability to control the formation of either single crystals or polycrystalline material is essential for different applications, such as X-ray crystallography or use as a heterogeneous catalyst. Single crystals of this compound have been successfully grown and analyzed by X-ray diffraction. rsc.org

The structure was determined to be monoclinic, with space group C2/c. rsc.org The key to obtaining single crystals lies in carefully controlling the crystallization conditions. Techniques such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution are standard methods to promote the growth of large, well-defined single crystals over the rapid precipitation of polycrystalline powder. rsc.org The specific solvent system and temperature gradient are critical parameters that must be fine-tuned for optimal single crystal growth. rsc.org

| Crystallographic Data for this compound | |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 11.34 Å |

| b | 11.64 Å |

| c | 13.44 Å |

| β | 99° 58′ |

| Z (molecules per unit cell) | 8 |

| Source: rsc.org |

Elucidation of Structure and Bonding in Trimethylsilylperrhenate Through Advanced Spectroscopic and Diffraction Techniques

Spectroscopic Characterization of Molecular Structure

Spectroscopic methods are instrumental in defining the local atomic environment and vibrational properties of trimethylsilylperrhenate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

While specific, detailed NMR spectroscopic data for this compound is not extensively reported in publicly available literature, the expected chemical shifts can be inferred from the analysis of similar trimethylsilyl (B98337) compounds.

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show a single, sharp resonance signal corresponding to the nine equivalent protons of the three methyl (CH₃) groups attached to the silicon atom. This signal would likely appear in the upfield region of the spectrum, characteristic of protons in a trimethylsilyl (TMS) group.

¹³C-NMR Spectroscopy: Similarly, the proton-decoupled ¹³C-NMR spectrum would be expected to display a single resonance for the three equivalent methyl carbon atoms of the TMS moiety. The chemical shift would be consistent with a carbon atom single-bonded to a silicon atom. docbrown.info The presence of single peaks in both ¹H and ¹³C NMR spectra would confirm the high symmetry of the trimethylsilyl group in the molecule. docbrown.info

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -Si(CH₃)₃ | ~0.0 - 0.5 | Singlet |

| ¹³C | -Si(CH₃)₃ | ~0 - 2 | Singlet |

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides critical insights into the molecular vibrations and functional groups present in this compound. The IR spectrum is particularly useful for characterizing the Re-O bonds. In a perfectly tetrahedral perrhenate (B82622) anion (ReO₄⁻), the asymmetric Re-O stretching mode (ν₃) appears as a single, sharp band around 910 cm⁻¹. rsc.org

However, in this compound, the covalent attachment of the Me₃SiO- group breaks this tetrahedral symmetry. This distortion leads to a splitting of the ν(Re-O) vibrational modes. rsc.orgsemanticscholar.org The appearance of multiple bands in the 900-1000 cm⁻¹ region is a strong indication of the covalent Re-O-Si linkage and the resulting distortion of the ReO₄ tetrahedron. semanticscholar.orgrsc.org These vibrations are sensitive to changes in the electronic structure and geometry of the complex. ksu.edu.sa

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| ~2960, ~2900 | C-H asymmetric and symmetric stretching | Indicates presence of methyl groups |

| ~1250 | Si-C symmetric deformation (umbrella mode) | Characteristic of the -Si(CH₃)₃ group |

| ~900 - 1000 | Re=O stretching modes | Splitting of this band indicates distortion from tetrahedral symmetry due to covalent Si-O-Re bond rsc.orgsemanticscholar.org |

| ~840 | Si-C rocking modes | Characteristic of the -Si(CH₃)₃ group |

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Structure

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for determining the local geometric structure around a specific absorbing atom. For this compound, EXAFS studies at the Re L₃-edge could provide precise information on the coordination environment of the rhenium atom. The technique is sensitive to the number, type, and distance of neighboring atoms.

Analysis of the EXAFS region can yield quantitative data on Re-O bond distances and their distribution. nih.govacs.org This would allow for a direct measurement of the lengths of the terminal Re=O bonds versus the bridging Re-O(Si) bond, offering a solution-state or amorphous-state complement to solid-state diffraction data. acs.orgnccr-must.ch The technique is particularly valuable for confirming the coordination number and identifying the scattering paths, such as those involving the Re-O-Si framework. nih.govaps.org

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction provides the most definitive information regarding the arrangement of atoms in the crystalline solid state, including precise bond lengths and angles. uol.decarleton.edu

Single Crystal X-ray Diffraction Analysis of this compound

The crystal and molecular structure of this compound (Me₃SiOReO₃) was determined by single-crystal X-ray diffraction. rsc.orgrsc.org The analysis revealed that the compound crystallizes in the monoclinic system with the space group C2/c. rsc.orgrsc.org The structure consists of discrete Me₃SiOReO₃ molecules with a tetrahedral arrangement of groups around both the silicon and rhenium atoms. rsc.orgrsc.orgresearchgate.net

The diffraction data provides the precise locations of the atoms within the crystal lattice, confirming the covalent nature of the compound. rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.34 |

| b (Å) | 11.64 |

| c (Å) | 13.44 |

| β (°) | 99.80 |

| Z (formula units per cell) | 8 |

Insights into Re-O-Si Linkage Geometries

The single-crystal X-ray diffraction study provided crucial insights into the geometry of the Re-O-Si linkage, which is a defining feature of the molecule. rsc.orgrsc.org The arrangement about both the silicon and rhenium atoms is tetrahedral. rsc.org

The Re-O-Si bond angle was determined to be 164 ± 5°. rsc.org This near-linear angle is significant and characteristic of silyl (B83357) esters of strong oxyacids. The mean Re-O bond length was found to be 1.63 Å, while the mean Si-C bond length is 1.92 Å. rsc.org The covalent linkage results in a strong distortion of the perrhenate tetrahedron, a finding that is consistent with IR spectroscopic data and has been confirmed by nuclear quadrupole resonance (NQR) measurements. semanticscholar.orgrsc.orgresearchgate.net This single, discrete Si-O-Re linkage is a key structural feature that distinguishes it from purely ionic perrhenate salts. rsc.orgresearchgate.net

| Parameter | Value |

|---|---|

| Re-O-Si bond angle | 164 ± 5° |

| Mean Re-O bond length | 1.63 Å |

| Mean Si-C bond length | 1.92 Å |

Mechanistic Investigations of Trimethylsilylperrhenate Reactivity

Reactivity in Oxygen Transfer Reactions

The capacity of high-valent rhenium compounds to facilitate the transfer of oxygen atoms is a cornerstone of their synthetic utility. Trimethylsilylperrhenate is an active participant in these processes, functioning as an effective oxidizing agent.

This compound is utilized as an oxidizing reagent for various transformations in organic synthesis. sigmaaldrich.com Its applications include the oxidation of anilines and the reduction of carbonyl compounds. lookchem.com The compound is part of a class of rhenium(VII) oxo complexes that are effective catalysts for the dehydration of primary amides and aldoximes to produce nitriles under neutral conditions. acs.org This reactivity stems from the electrophilic nature of the rhenium center, which activates substrates toward oxidation.

The mechanism of oxygen atom transfer (OAT) from rhenium catalysts can be complex. nih.gov For many rhenium(V) and rhenium(VII) catalysts, the process involves the formation of key intermediates. researchgate.netresearchgate.net In reactions converting perrhenates to organorhenium(VII) oxides using chloroalkylsilanes, this compound is identified as a crucial reaction intermediate. researchgate.netresearchgate.net The general pathway often involves the coordination of the substrate to the rhenium center, followed by the transfer of an oxygen atom. Kinetic studies on related oxorhenium(V) systems suggest that the rate-determining step can vary, sometimes involving the dissociation of a ligand to open a coordination site for the substrate or the breaking of the N-O bond in an intermediate complex. researchgate.net While direct mechanistic studies on this compound are specific to the reaction, the formation of a [Si-O-Re] moiety is a confirmed pathway, demonstrating that the integrity of this structural unit is relevant to its catalytic activity. tum.de

Lewis Acidity and its Influence on Reaction Mechanisms

Beyond its oxidizing capabilities, the rhenium center in this compound exhibits significant Lewis acidity, which plays a pivotal role in its catalytic activity.

The Lewis acidic character of this compound allows it to activate substrates by coordinating to lone pairs of electrons. tum.deorganic-chemistry.orgnih.gov This interaction polarizes the substrate, making it more susceptible to nucleophilic attack. This mode of activation is central to its function in various catalytic cycles, including the dehydration of amides and the transformation of azides. acs.org The creation of highly dispersed metal hydroxide (B78521) species on supports, which possess both Lewis acid and Brønsted base sites, is a strategy for designing efficient heterogeneous catalysts, highlighting the importance of Lewis acidity in catalytic transformations. acs.org

A clear demonstration of this compound's Lewis acidity is its ability to catalyze acetal (B89532) formation. organic-chemistry.org In the rhenium-catalyzed transposition of allylic alcohols, the catalyst system performs a dual function: it facilitates the transposition of the hydroxyl group and acts as an acid catalyst for acetal formation when an acetal trapping agent is present. nih.gov This acetalization is attributed specifically to the Lewis acidic nature of the trimethylsilyl (B98337) perrhenate (B82622) species, which can be formed in situ. organic-chemistry.orgnih.gov This capability allows the reaction to proceed efficiently without the need for a traditional Brønsted acid. nih.gov

The reaction is often non-stereoselective initially, with a mixture of diastereomeric acetals forming rapidly, followed by a slower equilibration to the thermodynamically favored 1,3-syn product. nih.gov

Table 1: Rhenium-Catalyzed Acetal Formation and Equilibration

| Catalyst | Time (h) | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|

| Re₂O₇ | 0.5 | 70:30 | nih.gov |

| Re₂O₇ | 20 | >98:2 | nih.gov |

| Ph₃SiOReO₃ | 3 | 80:20 | nih.gov |

| Ph₃SiOReO₃ | 20 | 96:4 | nih.gov |

| MTO | 3 | 77:23 | nih.gov |

| MTO | 20 | 83:17 | nih.gov |

This table illustrates the influence of different rhenium catalysts, including those that form silyl (B83357) perrhenate species, on the diastereoselectivity of acetal formation over time.

Transformation Pathways and Intermediates

Understanding the transformation pathways and the intermediates formed during reactions is key to comprehending the catalytic cycle of this compound. In the synthesis of organorhenium(VII) oxides from perrhenates and chloroalkylsilanes, this compound is a defined intermediate species, alongside dirhenium heptoxide and chlorotrioxorhenium. researchgate.netresearchgate.net Its formation is a critical step in the pathway to generating other catalytically active species, such as the highly versatile methyltrioxorhenium (MTO). researchgate.netresearchgate.net The reaction between hexamethyldisiloxane (B120664) and rhenium(VII) oxide also yields trimethylsilyl perrhenate, confirming the stability and accessibility of the [Si-O-Re] linkage under relevant reaction conditions. tum.de These findings underscore that this compound can act as a precursor or a key intermediate in more complex catalytic systems. ethz.ch

Formation of Dirhenium Heptoxide and Chlorotrioxorhenium Intermediates

This compound, (CH₃)₃SiOReO₃, serves as a crucial precursor and intermediate in the synthesis of various high-valent rhenium compounds, notably in pathways leading to Dirhenium Heptoxide (Re₂O₇) and Chlorotrioxorhenium (ClReO₃). The formation of these species is often a key step in catalytic cycles and synthetic procedures.

The generation of dirhenium heptoxide can occur through the self-condensation of this compound. ethz.ch In this process, two molecules of this compound react, eliminating a molecule of hexamethyldisiloxane ((CH₃)₃SiOSi(CH₃)₃) to yield Re₂O₇. ethz.chepdf.pub This reaction highlights the lability of the silicon-oxygen bond under certain conditions.

Chlorotrioxorhenium is another significant intermediate that can be formed from this compound-related pathways. researchgate.net A common synthetic route involves the reaction of sodium perrhenate with trimethylsilyl chloride (TMSCl) to first produce this compound. epdf.pub This intermediate then eliminates hexamethyldisiloxane to form dirhenium heptoxide. epdf.pub Subsequently, the in-situ generated dirhenium heptoxide reacts with additional trimethylsilyl chloride to afford chlorotrioxorhenium and hexamethyldisiloxane. epdf.pub Because chlorotrioxorhenium is generally more reactive than dirhenium heptoxide, this pathway is valuable for synthesizing organorhenium compounds like aryl- and alkyltrioxorheniums. tum.de

The reaction sequence can be summarized as follows:

| Reactants | Products | Intermediate Formed | Citation |

| 2 (CH₃)₃SiOReO₃ | Re₂O₇ + (CH₃)₃SiOSi(CH₃)₃ | Dirhenium Heptoxide | ethz.chepdf.pub |

| Re₂O₇ + (CH₃)₃SiCl | ClReO₃ + (CH₃)₃SiOReO₃ | Chlorotrioxorhenium | ethz.ch |

| Re₂O₇ + (CH₃)₃SiCl | ClReO₃ + (CH₃)₃SiOSi(CH₃)₃ | Chlorotrioxorhenium | epdf.pub |

Decomposition Pathways and Stability Under Reaction Conditions

The stability of this compound is highly dependent on the surrounding environmental and reaction conditions. While generally considered to be thermally stable, its reactivity with moisture and other reagents dictates its decomposition pathways. researchgate.net

Under anhydrous conditions and when stored in sealed containers, this compound is stable. gelest.com However, it is sensitive to moisture. gelest.com The compound decomposes slowly in the presence of moist air and reacts rapidly with water. gelest.com This decomposition occurs via hydrolysis, breaking the Si-O-Re bond to liberate hexamethyldisiloxane and perrhenic acid, which exists in equilibrium with dirhenium heptoxide and water. researchgate.netgelest.com The presence of even trace amounts of water can lead to partial or complete desilylation. researchgate.net

When subjected to elevated temperatures or open flame, this compound's decomposition yields irritating fumes, organic acid vapors, and rhenium oxides. gelest.com In specific solution environments, its stability can be limited. For instance, in one study, a complex derived from this compound was found to be stable for only a matter of hours in solution. caltech.edu The reactivity of reagents used alongside it, such as trimethylsilyl chloride, can also lead to solvent decomposition and the formation of byproducts, complicating the reaction profile. tum.de

A summary of the stability and decomposition behavior is provided below:

| Condition | Stability/Decomposition Behavior | Decomposition Products | Citation |

| Sealed, Anhydrous | Stable | N/A | gelest.com |

| Moist Air | Slow decomposition | Hexamethyldisiloxane | gelest.com |

| Water | Rapid decomposition (hydrolysis) | Hexamethyldisiloxane | researchgate.netgelest.com |

| Elevated Temperatures/Flame | Decomposes | Irritating fumes, Organic acid vapors, Rhenium oxide | gelest.com |

| In Solution (example) | Limited; stable for hours | - | caltech.edu |

Catalytic Applications of Trimethylsilylperrhenate in Homogeneous and Heterogeneous Systems

Catalysis in Oxidation Reactions

Trimethylsilylperrhenate is a notable catalyst in several key oxidation reactions. Its efficacy stems from the high oxidation state of the rhenium center, which facilitates the transfer of oxygen atoms to various substrates. These reactions can be conducted under homogeneous conditions, where the catalyst is dissolved in the reaction medium, or heterogeneous conditions, with the catalyst supported on a solid material. chemguide.co.ukchemistrystudent.comunirc.itrsc.orgnih.gov

Oxidation of Halogenated Hydrocarbons

The catalytic oxidation of halogenated hydrocarbons is a critical process for the remediation of these environmentally persistent and often toxic compounds. candcs.de These substances, such as chlorinated and fluorinated hydrocarbons, are known for their chemical stability, making their degradation challenging. candcs.de Catalytic oxidation offers an effective method for their destruction, converting them into less harmful substances like carbon dioxide and hydrogen halides. dbc.wroc.pl

While platinum-palladium catalysts are commonly used for the oxidation of halogenated hydrocarbons, rhenium-based catalysts like this compound also play a role in this area. candcs.de The high activity of these catalysts allows for the oxidation to occur at lower temperatures compared to thermal incineration, which can lead to energy savings and reduced formation of unwanted byproducts. p2infohouse.org Research has shown that even catalysts with a low content of the active metal can be effective in the oxidation of these compounds. dbc.wroc.pl The primary products of the complete oxidation of chlorinated hydrocarbons are carbon dioxide and hydrogen chloride, with no detection of other chlorinated organic compounds. dbc.wroc.pl

Oxidation of Anilines to Amides

The oxidation of anilines is a fundamental transformation in organic synthesis, leading to a variety of valuable nitrogen-containing compounds. openaccessjournals.com this compound has been identified as a reagent capable of oxidizing anilines to their corresponding amides. This transformation is significant as amides are prevalent structural motifs in pharmaceuticals, natural products, and polymers. organic-chemistry.org

The mechanism of this oxidation often involves the initial formation of an intermediate that is then converted to the amide. The reaction conditions and the substitution pattern on the aniline (B41778) can influence the product distribution, with some substrates yielding other products like nitrones or dealkylation products alongside or instead of the amide. nih.gov For instance, the presence of electron-donating groups on the aniline ring can favor amide formation. nih.gov The development of catalytic methods for this transformation is an active area of research, aiming for more efficient and environmentally benign processes. organic-chemistry.org

Epoxidation Reactions with Olefins

Epoxides are important industrial intermediates used in the synthesis of a wide range of chemicals. researchgate.net this compound, in conjunction with an oxidant, serves as an effective catalyst for the epoxidation of olefins. lookchem.com This reaction involves the transfer of an oxygen atom to the carbon-carbon double bond of the olefin, forming a three-membered ring epoxide.

Inorganic oxorhenium derivatives, including this compound, can catalyze the epoxidation of olefins using bis(trimethylsilyl) peroxide (BTSP) as the oxidant. nih.gov The use of BTSP allows for the controlled release of hydrogen peroxide, which is crucial for preserving the sensitive peroxorhenium species and enabling catalytic turnover. nih.gov The catalytic activity can be influenced by various factors, including the choice of catalyst precursor, the substrate, and the presence of additives. nih.gov For example, the presence of a proton source can facilitate the controlled release of hydrogen peroxide and enhance the catalytic process. nih.gov

Table 1: Comparison of Rhenium Catalysts in Epoxidation This table is based on data presented in the text and provides a comparative overview of different rhenium catalysts.

| Catalyst | Oxidant | Key Features |

|---|---|---|

| This compound | Bis(trimethylsilyl) peroxide (BTSP) | Allows for controlled release of H₂O₂. nih.gov |

| Methyltrioxorhenium (MTO) | Hydrogen Peroxide | Less reactive than other rhenium catalysts. nih.gov |

| Rhenium(VII) oxide (Re₂O₇) | Hydrogen Peroxide | High rate of equilibration to the final product. nih.gov |

| Triphenylsilyl perrhenate (B82622) | Hydrogen Peroxide | High level of selectivity. nih.gov |

Application in Allylic Alcohol Transposition

The 1,3-transposition of allylic alcohols is a powerful synthetic tool for the preparation of more stable or functionally diverse alcohol isomers. iastate.edu this compound and other rhenium(VII) catalysts have proven to be highly effective in promoting this rearrangement. nih.gov The reaction proceeds through the migration of the hydroxyl group along the three-carbon allylic framework, accompanied by a shift of the double bond. iastate.edu

Regio- and Stereocontrol Mechanisms

A significant challenge in allylic alcohol transposition is controlling the regioselectivity and stereoselectivity of the reaction. nsf.gov Research has demonstrated that rhenium-catalyzed transpositions can be directed by neighboring functional groups, leading to high levels of control. organic-chemistry.orgacs.orgnih.gov For example, a neighboring hydroxyl group can direct the transposition to afford specific regio- and stereoisomers. nih.govacs.org

The mechanism often involves the formation of a rhenium-alkoxide intermediate, followed by a acs.orgacs.org-sigmatropic rearrangement. The stereochemical outcome is influenced by the geometry of the transition state, which can be controlled by the steric and electronic properties of the substrate and catalyst. In some cases, the rearranged alcohol can be trapped in situ, for instance, by forming an acetal (B89532), which can drive the equilibrium towards the desired product and enhance the stereoselectivity. nih.govnsf.gov The choice of solvent and reaction time can also play a crucial role in achieving high selectivity. organic-chemistry.org

Table 2: Influence of Rhenium Catalysts on Reaction Time and Selectivity in Allylic Alcohol Transposition This table summarizes findings on the performance of different rhenium catalysts in the transposition of allylic alcohols, based on data from the provided text.

| Catalyst | Reaction Time to Completion | Diastereomeric Selectivity (ds) after 20h | Reference |

|---|---|---|---|

| Methyltrioxorhenium (MTO) | < 3 h | --- | nih.gov |

| Triphenylsilyl perrhenate | < 3 h | 96:4 | nih.gov |

| Rhenium(VII) oxide (Re₂O₇) | < 3 h | >98% | nih.gov |

Neighboring Group Participation in Rhenium-Catalyzed Processes

Neighboring group participation (NGP) is a phenomenon where a functional group within the substrate molecule interacts with the reaction center, influencing the reaction's rate and stereochemical outcome. chem-station.com In the context of rhenium-catalyzed allylic alcohol transposition, NGP is a key principle for achieving high levels of regio- and stereocontrol. nih.govacs.org

This compound as a Catalyst Precursor

This compound ((CH₃)₃SiOReO₃) serves as a valuable and versatile precursor in the synthesis of various rhenium-based catalysts. Its utility stems from its reactivity and ability to introduce the perrhenate moiety into different catalytic systems. This section explores its role in the formation of Methyltrioxorhenium (MTO) and the development of supported perrhenate catalysts.

Precursors to Methyltrioxorhenium (MTO)

Methyltrioxorhenium (CH₃ReO₃), commonly known as MTO, is a highly effective and widely studied oxidation catalyst. This compound is a key starting material in several synthetic routes to MTO.

One of the prominent methods involves the reaction of this compound with an organotin compound, such as tetramethyltin (B1198279) (Sn(CH₃)₄). This reaction, typically carried out in an inert solvent, leads to the formation of MTO and a trimethylsilyl-tin byproduct. While effective, a significant drawback of this method is the loss of one equivalent of rhenium as the unreactive stannyl (B1234572) perrhenate.

An alternative and often preferred synthesis involves the reaction of this compound with a methylating agent like methylzinc acetate. This approach is considered for large-scale production of MTO. Another route utilizes the reaction of silver perrhenate (AgReO₄) with trimethylsilyl (B98337) chloride (TMS-Cl) to generate this compound in situ, which is then reacted with a methylating agent.

The conversion of this compound to MTO is a critical step in harnessing the catalytic potential of rhenium in a more active and organometallic form. MTO itself is a versatile catalyst for a wide range of reactions, including olefin epoxidation and metathesis. The role of this compound as a precursor is therefore central to the accessibility of this important catalyst.

Table 1: Synthetic Routes to Methyltrioxorhenium (MTO) from Perrhenate Precursors

| Precursor(s) | Reagent(s) | Key Features |

| This compound | Tetramethyltin (Sn(CH₃)₄) | Formation of unreactive stannyl perrhenate byproduct. |

| This compound | Methylzinc acetate | Suitable for large-scale MTO synthesis. |

| Silver Perrhenate (AgReO₄) | Trimethylsilyl chloride (TMS-Cl), Methylating agent | In situ generation of this compound. |

Development of Supported Perrhenate Catalysts

Beyond its role as a precursor to homogeneous catalysts like MTO, this compound is also instrumental in the preparation of heterogeneous catalysts. Supported rhenium catalysts are of significant industrial interest due to their activity in processes such as olefin metathesis.

The impregnation of a support material, such as alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂), with a solution of this compound is a common method for preparing these catalysts. The choice of support and the preparation method can significantly influence the catalyst's activity and selectivity. For instance, rhenium oxide supported on mesoporous alumina has demonstrated higher catalytic activity in olefin metathesis compared to conventional γ-Al₂O₃ supports.

The process typically involves dissolving this compound in a suitable solvent and then mixing it with the support material. Subsequent thermal treatment, often in an oxygen atmosphere, is usually required to activate the catalyst. This activation step transforms the precursor into the active catalytic species, which is often a form of rhenium oxide dispersed on the support surface.

The use of this compound offers advantages in the preparation of supported catalysts due to its solubility in organic solvents, allowing for uniform impregnation of the support. This contrasts with aqueous impregnation methods using salts like ammonium (B1175870) perrhenate, providing an alternative route to highly active and selective heterogeneous catalysts. The development of these supported systems is crucial for practical applications, offering easier separation of the catalyst from the reaction products and improved catalyst stability.

Table 2: Supported Rhenium Catalysts from this compound

| Support Material | Preparation Method | Application | Key Findings |

| Mesoporous Alumina | Impregnation with this compound solution | Olefin Metathesis | Higher catalytic activity compared to γ-Al₂O₃ supported catalysts. |

| Zeolite (ZSM-5) | Chemical Vapor Deposition of MTO (derived from this compound) | Selective oxidation of benzene (B151609) to phenol (B47542) | High selectivity for phenol formation. |

Theoretical and Computational Chemistry Studies of Trimethylsilylperrhenate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal tool for the computational study of trimethylsilylperrhenate, offering a balance between accuracy and computational cost. nasa.govaps.org These calculations have been pivotal in predicting the compound's electronic characteristics and its behavior in chemical reactions.

The electronic properties, such as the distribution of electron density and the nature of the chemical bonds, have also been a focus of DFT studies. aps.orgmdpi.comephys.kznih.gov These investigations are crucial for understanding the compound's reactivity, as the electronic structure dictates how the molecule will interact with other chemical species. aps.orgnih.gov Simulated Raman spectra, derived from DFT frequency calculations, have also been used to complement experimental spectroscopic data. rsc.org

Table 1: Comparison of Selected DFT-Calculated and Experimental Structural Parameters for this compound

| Parameter | DFT Calculated Value | Experimental Value (Crystal Structure) | Reference |

| Re-O-Si Angle | 174° | 164° | rsc.org |

Note: This table presents a specific reported comparison and illustrates the general agreement and specific discrepancies observed between theoretical predictions and experimental results.

DFT has proven invaluable in modeling the reaction pathways in which this compound participates. nih.gov A significant area of study has been its role in catalytic cycles, such as the deoxydehydration (DODH) of vicinal diols. ephys.kz In these reactions, this compound can act as a precursor to the active catalytic species. aps.org For instance, it reacts with diols to form rhenium(VII) diolate complexes, which are key intermediates in the catalytic conversion of diols to olefins. aps.org

Table 2: DFT-Modeled Reaction Steps Involving this compound Derivatives

| Reaction Step | Description | Significance | Computational Finding | Reference |

| Catalyst Formation | Reaction of [ReO₃(OSiMe₃)] with a diol (H₂diol) | Forms the active catalytic intermediate | Leads to the formation of [ReO₃(Hdiol)] complexes | aps.org |

| Olefin Extrusion | Retrocyclization of reduced Re-glycolates | Turnover-limiting step in some DODH systems | Calculated to have a significant activation barrier (e.g., ~33 kcal/mol in a related system) |

Note: This table illustrates the types of reaction steps involving derivatives of this compound that have been modeled using DFT.

Quantum Chemical Analyses of Interactions

Beyond the covalent structure, quantum chemical methods are used to investigate the weaker, noncovalent interactions that govern the supramolecular chemistry of this compound. researchgate.net These interactions are critical in understanding adduct formation and the compound's behavior in condensed phases. rsc.orgresearchgate.net

A significant finding from computational studies is the ability of the rhenium atom in perrhenate (B82622) esters, including this compound, to engage in σ-hole interactions. A σ-hole is a region of positive electrostatic potential on the outer surface of a covalently bonded atom, opposite to the bond. youtube.com

Computational analyses have shown that the rhenium atom in this compound possesses an electrophilic region, enabling it to act as a "matere bond" (MaB) donor. youtube.com This type of σ-hole interaction has been computationally verified in adducts formed with Lewis bases. For example, in an adduct with hydrogen cyanide (HCN), a Re···N σ-hole interaction was identified, with a computed interaction energy of -19.2 kcal/mol. researchgate.net Such studies confirm that these interactions are attractive and have geometries typical of σ-hole bonds, playing a role in the formation of larger molecular assemblies. researchgate.netyoutube.com

The formation of adducts between this compound and other molecules is driven by a variety of noncovalent interactions. researchgate.netnih.gov These interactions, which include electrostatic forces and dispersion, are fundamental to supramolecular chemistry. researchgate.net Quantum chemical calculations allow for the detailed analysis and quantification of these forces.

The study of the hydrogen cyanide-trimethylsilylperrhenate adduct is a prime example, where computational methods not only identified the σ-hole interaction but also quantified its strength. researchgate.net The formation of a complex, or adduct, is the result of a molecule interacting with another molecule or ion, often through these noncovalent forces. researchgate.netnih.gov Understanding these interactions is key to predicting how this compound will self-assemble or bind to other species in various chemical environments. researchgate.net

Table 3: Computed Noncovalent Interaction Data for a this compound Adduct

| Interacting System | Type of Interaction | Computed Interaction Energy (kcal/mol) | Reference |

| HCN · this compound | Re···N σ-hole interaction | -19.2 | researchgate.net |

Note: This table provides a specific example of a computationally studied noncovalent interaction involving this compound.

Molecular Dynamics and Kinetic Simulations

While DFT and other static quantum chemical methods provide detailed information about stationary points on a potential energy surface, molecular dynamics (MD) and kinetic simulations offer insights into the time-dependent behavior of chemical systems. nih.govnih.govethz.ch

MD simulations track the motions of atoms and molecules over time, allowing for the study of dynamic processes, conformational changes, and the behavior of molecules in solution or the solid state. nih.govethz.ch Although specific, extensive MD simulation studies focused solely on this compound are not widely reported in the literature, the methodology is broadly applicable to rhenium compounds. ethz.ch Such simulations could, for example, explore the flexibility of the Si-O-Re linkage, the interaction of the molecule with solvents, or the assembly of adducts in a dynamic environment.

Simulations of Catalytic Reaction Behaviors

This compound often appears as a transient species in reactions catalyzed by inorganic oxorhenium derivatives. researchgate.net For instance, in olefin epoxidation and other oxidation reactions, it is recognized as a reaction intermediate. researchgate.netresearchgate.net The formation of the silicon-oxygen-rhenium ([Si-O-Re]) linkage is a pivotal event, and this compound serves as a well-defined molecular model for understanding the behavior of surface-bound [≡SiOReO₃] species on silica-supported catalysts. tum.de

DFT calculations have been employed to explore the reaction pathways of related perrhenate systems. In studies of deoxydehydration reactions catalyzed by alkylammonium and pyridinium (B92312) perrhenate salts, DFT calculations were crucial in identifying the most probable route for the catalytic cycle. grafiati.com These computational models assess the energetics of proposed intermediates and transition states, helping to discern the feasibility of different mechanistic possibilities.

Furthermore, theoretical studies on oxide-supported perrhenate catalysts for olefin metathesis have utilized DFT to model the structure of the active sites. scribd.com In this context, this compound is used as a reference compound for comparing spectroscopic data (such as Raman frequencies) with calculated values, thereby validating the theoretical models of the more complex surface species. scribd.com The agreement between the experimental and DFT-calculated vibrational frequencies for this compound lends confidence to the structural assignments of the catalytically active sites on the support. scribd.com

The table below summarizes DFT-calculated bond distances for this compound, which are compared with experimental data from EXAFS (Extended X-ray Absorption Fine Structure) to validate the computational models.

| Bond | DFT-Calculated Distance (Å) |

| Re=O | 1.692 |

| Re-O(Si) | 1.810 |

| Table 1: Comparison of DFT-Calculated Bond Distances for this compound. scribd.com |

This data is crucial for building accurate models of supported catalysts where this compound acts as a structural analogue for the active rhenium species.

Understanding Thermodynamic and Kinetic Aspects

The thermodynamic and kinetic parameters of a chemical compound are fundamental to understanding its stability, reactivity, and role in a reaction mechanism. For this compound, computational chemistry provides a pathway to estimate these properties, which can be challenging to determine experimentally.

Thermodynamic Properties

DFT calculations also allow for the determination of optimized molecular geometries and vibrational frequencies. scribd.com These computed frequencies can be used to calculate thermodynamic properties like entropy and thermal energy corrections. A comparison of DFT-calculated and experimental Raman frequencies for this compound is presented in the table below, showing good agreement and validating the computational approach.

| Vibrational Mode | DFT-Calculated Frequency (cm⁻¹) | Experimental Raman Frequency (cm⁻¹) |

| υs(ReOₓ) | Not explicitly stated | 1010 |

| Other modes | Consistent with model | Not explicitly stated |

| Table 2: Comparison of Calculated and Experimental Raman Frequencies for this compound. scribd.com |

Kinetic Aspects

Kinetics, the study of reaction rates, is crucial for understanding how fast a reaction proceeds and for elucidating the reaction mechanism. Computational chemistry can be used to determine key kinetic parameters such as activation energies (Eₐ) by locating the transition state structures that connect reactants and products on the potential energy surface.

Theoretical studies on related systems, such as the N-π rearrangement of organorhodium complexes, demonstrate how DFT can be used to propose plausible mechanistic pathways, including the identification of important intermediates and transition states. researchgate.net This type of analysis provides a unique view of the transformation and helps to rationalize experimentally observed solvent effects on the reaction rate. A similar approach could be applied to reactions involving this compound to calculate activation barriers for its formation and subsequent reactions, thereby providing a quantitative understanding of the kinetics of the catalytic cycle.

Coordination Chemistry and Organometallic Aspects of Trimethylsilylperrhenate

Coordination Modes and Ligand Interactions

The chemical behavior and reactivity of trimethylsilylperrhenate are intrinsically linked to its coordination environment, particularly the nature of the silicon-oxygen-rhenium linkage and its interactions with other molecules and surfaces.

Understanding the [Si-O-Re] Moiety

The core of this compound's structure is the [Si-O-Re] moiety. This covalent linkage between the trimethylsilyl (B98337) group and the perrhenate (B82622) anion dictates the compound's physical and chemical properties. The molecule consists of a central rhenium atom in a +7 oxidation state, tetrahedrally coordinated to three terminal oxygen atoms and one oxygen atom that bridges to the silicon atom of the trimethylsilyl group.

The Re=O bonds in this compound are notably short, approximately 1.61 Å, indicating a high degree of double bond character. tum.de This is a consequence of the weak electron-donating ability of the trimethylsiloxy group, which leads to a strengthening of the remaining Re=O bonds. tum.de The formation of the [Si-O-Re] moiety can be achieved through several synthetic routes, including the reaction of rhenium heptoxide with hexamethyldisiloxane (B120664) or the reaction of silver perrhenate with trimethylchlorosilane. researchgate.netwikipedia.org A model reaction simulating the grafting process onto a silica (B1680970) surface, using trimethylsilanol (B90980), has demonstrated the formation of the [Si-O-Re] linkage, which was confirmed by NMR spectroscopy. tum.de

Recent computational studies have also explored the nature of the interactions within the [Si-O-Re] framework, highlighting the presence of σ-hole interactions. polimi.it In the context of this compound, a Re···N σ-hole interaction has been identified between the rhenium atom and hydrogen cyanide. polimi.it

Interactions with Support Materials in Heterogeneous Catalysis

In the field of heterogeneous catalysis, the interaction between the active catalytic species and the support material is of paramount importance as it can significantly influence the catalyst's activity, selectivity, and stability. nih.govrsc.org this compound serves as a valuable precursor for supported rhenium catalysts.

When perrhenate species are grafted onto oxide supports like silica (SiO₂), a ≡SiOReO₃ structure is formed, featuring three equivalent Re=O multiple bonds. researchgate.net However, on more complex supports such as silica-alumina (SiO₂-Al₂O₃) and alumina (B75360) (Al₂O₃), which possess Lewis acidic sites, additional bonding interactions can occur. researchgate.net These interactions may involve a terminal oxo ligand of the perrhenate interacting with a coordinatively unsaturated aluminum atom on the support surface, and an oxygen atom from the support coordinating to the rhenium center. researchgate.net This can lead to an increase in the coordination number of the rhenium atom from four to five. researchgate.net The nature of these interactions is crucial for the performance of supported rhenium catalysts in reactions like olefin metathesis. researchgate.net

Role in the Chemistry of High Valent Rhenium Compounds

This compound is a key starting material in the synthesis of a variety of high-valent rhenium(VII) compounds, which are themselves important precursors for various catalytic applications.

Synthesis and Reactivity of Rhenium(VII) Precursors

The high reactivity of the [Si-O-Re] bond in this compound makes it an excellent precursor for the synthesis of other rhenium(VII) compounds. It can readily react with various reagents to displace the trimethylsiloxy group and introduce new functionalities.

For instance, this compound reacts with o-phenylenediamine (B120857) to form the homoleptic amido complex cation [Re{o-(HN)₂C₆H₄}₃]⁺ as its perrhenate salt. rsc.org It has also been utilized in an improved synthesis of the amido thiolate complex Re[(HN)SC₆H₄]₃ by reacting with o-aminothiophenol. rsc.orghzdr.de Furthermore, it serves as a precursor for the synthesis of other rhenium-containing compounds. cymitquimica.com The reaction of this compound with various methylating agents can lead to the formation of methyltrioxorhenium (MTO), a highly versatile oxidation catalyst. dokumen.pub

Formation of Rhenium-Oxygen Species

The chemistry of this compound is central to the formation of various rhenium-oxygen species. The ReO₃ core is a recurring motif in its derivatives. The interaction of this compound with support materials, as discussed earlier, leads to the formation of surface-bound rhenium-oxo species. researchgate.net

Trimethylsilylperrhenate in Materials Science and Advanced Chemical Synthesis

Precursor for Thin Film Deposition

Thin film deposition is a fundamental process in manufacturing high-performance products like semiconductors, optical filters, and medical devices, where thin layers of material are deposited onto a substrate to alter its surface properties. dentonvacuum.comaimspress.com Chemical Vapor Deposition (CVD) is a prominent technique within this field, relying on volatile chemical precursors that decompose under controlled conditions to form a uniform film. aimspress.comevonik.com The success of CVD processes is highly dependent on the characteristics of the precursor, which must exhibit adequate volatility, thermal stability during transport, and clean decomposition at the substrate surface. researchgate.net

While direct, extensive research on trimethylsilylperrhenate as a mainstream CVD precursor is not widely documented, its inherent chemical and physical properties make it a noteworthy candidate for such applications. Its status as a volatile, nonionic compound soluble in organic media suggests its potential utility in solution-based and vapor deposition techniques. acs.orgsigmaaldrich.com The design of precursors is critical, and compounds are often selected based on their ability to transport the desired elements to a substrate in a controlled manner. researchgate.net Atomistic modeling and density functional theory (DFT) simulations are often employed to evaluate new candidate precursors for their stability and decomposition pathways before synthesis and experimental validation. nih.gov The properties of this compound align with the foundational requirements for a CVD precursor, positioning it as a compound of interest for future exploration in the deposition of rhenium-containing thin films.

Table 1: Comparison of Ideal CVD Precursor Properties and Known Characteristics of this compound

| Property | Ideal Characteristic for CVD Precursor | Known Characteristic of this compound | Reference |

| Physical State | Liquid or low-melting-point solid | Crystalline solid | nih.gov |

| Volatility | Sufficient vapor pressure for transport | Implied volatility, characteristic of silyl (B83357) esters | N/A |

| Thermal Stability | Stable during vaporization and transport | A stable material | nih.gov |

| Reactivity | Controlled decomposition on substrate | Serves as a catalyst and reagent in synthesis | organic-chemistry.orglookchem.com |

| Solubility | Soluble in organic solvents for liquid delivery | Soluble in organic solvents | acs.org |

Applications in Designing Molecular Materials

This compound serves as a valuable building block in the synthesis of more complex molecular and supramolecular structures. Its well-defined, stable crystalline nature makes it an excellent component for constructing larger, predictable architectures. nih.govresearchgate.net The precise geometry of the molecule has been determined through single-crystal X-ray diffraction, providing critical data for molecular design. rsc.org This structural knowledge allows chemists to understand how it will interact with other molecules and to design new materials with targeted electronic or catalytic properties. researchgate.net For instance, the interaction of this compound with other ligands can lead to the formation of novel coordination complexes with unique characteristics. researchgate.net

Table 2: Crystallographic and Structural Data for this compound

| Parameter | Value | Reference |

| Crystal System | Monoclinic | rsc.org |

| Space Group | C2/c | rsc.org |

| Unit Cell Parameters | a= 11.34 Å, b= 11.64 Å, c= 13.44 Å, β= 99° 58′ | rsc.org |

| Mean Si-C Bond Length | 1.92 Å | rsc.org |

| Mean Re=O Bond Length | 1.63 Å | rsc.org |

| Re-O-Si Bond Angle | 164 ± 5° | rsc.org |

Emerging Roles in Complex Molecule Synthesis

In the field of organic chemistry, the synthesis of complex molecules often relies on highly selective and efficient catalysts to facilitate difficult transformations. nih.gov this compound has emerged as a superior catalyst for specific organic reactions, demonstrating high activity and chemoselectivity where other catalysts may be less effective. organic-chemistry.org

One of its most significant applications is in the rhenium-catalyzed transposition of allylic alcohols. Research has shown that this compound, alongside Rhenium(VII) oxide, is a highly effective catalyst for this transformation, functioning efficiently at low temperatures. organic-chemistry.org Its utility is highlighted in reactions requiring high regio- and stereoselectivity, expanding the scope of allylic alcohol isomerization for the synthesis of complex, stereochemically rich molecules. organic-chemistry.org The catalytic activity of this compound is partly attributed to its Lewis acidic character, which facilitates key steps in the reaction mechanism. organic-chemistry.org Beyond this specific application, it is also recognized as a catalyst for other organic transformations, including the reduction of carbonyl compounds, further cementing its role as a versatile tool in the synthesis of intricate organic molecules. lookchem.com

Table 3: Catalytic Applications of this compound

| Application | Reaction Type | Key Advantages | Reference |

| Transposition of Allylic Alcohols | Isomerization | High activity and chemoselectivity at low temperatures; High regio- and stereoselectivity. | organic-chemistry.org |

| Reduction of Carbonyls | Reduction | Facilitates the transformation of carbonyl compounds to alcohols. | lookchem.com |

| General Organic Synthesis | Catalysis | Acts as a versatile catalyst for various organic transformations. | lookchem.com |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.